1H,1'H-[2,2'-Biindole]-5,5',6,6'-tetraone
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Overview
Description
1H,1’H-[2,2’-Biindole]-5,5’,6,6’-tetraone is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds containing a nitrogen atom in the ring structure, which are known for their significant biological activities. This particular compound is characterized by its unique biindole structure, which consists of two indole units connected through a central bond, and four ketone groups attached to the indole rings.
Preparation Methods
The synthesis of 1H,1’H-[2,2’-Biindole]-5,5’,6,6’-tetraone typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol can yield the desired indole derivative . Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1H,1’H-[2,2’-Biindole]-5,5’,6,6’-tetraone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, altering the compound’s properties.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole rings. Reagents such as halogens and alkylating agents are often used in these reactions.
Major Products: The major products formed depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the indole rings, while alkylation can add alkyl groups.
Scientific Research Applications
1H,1’H-[2,2’-Biindole]-5,5’,6,6’-tetraone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the areas of anticancer and antimicrobial agents.
Mechanism of Action
The mechanism of action of 1H,1’H-[2,2’-Biindole]-5,5’,6,6’-tetraone involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity. The compound’s effects are mediated through pathways involving these molecular targets, which can include protein kinases, cyclin-dependent kinases, and other regulatory proteins .
Comparison with Similar Compounds
1H,1’H-[2,2’-Biindole]-5,5’,6,6’-tetraone can be compared with other biindole derivatives, such as:
3,3’-Biindole-2,2’-dione: This compound has similar structural features but lacks the additional ketone groups, which can affect its reactivity and applications.
2,3’-Biindole-2’,3-dione: Another related compound with different substitution patterns, leading to variations in its chemical and biological properties.
Properties
CAS No. |
98192-29-1 |
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Molecular Formula |
C16H8N2O4 |
Molecular Weight |
292.24 g/mol |
IUPAC Name |
2-(5,6-dioxo-1H-indol-2-yl)-1H-indole-5,6-dione |
InChI |
InChI=1S/C16H8N2O4/c19-13-3-7-1-11(17-9(7)5-15(13)21)12-2-8-4-14(20)16(22)6-10(8)18-12/h1-6,17-18H |
InChI Key |
LNUNSMUVNYEWQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=CC(=O)C1=O)C3=CC4=CC(=O)C(=O)C=C4N3 |
Origin of Product |
United States |
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